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Compound of Interest

Compound Name:
2-Cyclopropyloxazole-4-

carbonitrile

Cat. No.: B1423247 Get Quote

For Immediate Release

In the landscape of modern drug discovery and materials science, the nuanced understanding

of a molecule's structural and electronic properties is paramount. This guide presents a

detailed spectroscopic comparison of 2-Cyclopropyloxazole-4-carbonitrile, a compound of

interest for its unique molecular architecture, against a panel of structurally related oxazole

derivatives: Oxazole-4-carbonitrile, 2-Methyloxazole-4-carbonitrile, and 2-Phenyloxazole-4-

carbonitrile. Through a combination of predicted and established spectroscopic data, this report

offers researchers, scientists, and drug development professionals a foundational dataset for

the identification, characterization, and further development of these heterocyclic scaffolds.

Comparative Spectroscopic Data
To facilitate a clear and direct comparison, the predicted and known spectroscopic data for the

subject compounds are summarized below. These tables provide a quantitative overview of the

key spectral features across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
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Compound
H-5
(oxazole)

Cyclopropyl
-H
(methine)

Cyclopropyl
-H
(methylene)

Methyl-H Phenyl-H

2-

Cyclopropylo

xazole-4-

carbonitrile

~8.3 ~2.5 ~1.2, ~1.0 - -

Oxazole-4-

carbonitrile
~8.4 - - - -

2-

Methyloxazol

e-4-

carbonitrile

~8.2 - - ~2.6 -

2-

Phenyloxazol

e-4-

carbonitrile

~8.5 - - -

~8.1 (ortho),

~7.5 (meta,

para)

Note: These are predicted values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
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Comp
ound

C-2
(oxaz
ole)

C-4
(oxaz
ole)

C-5
(oxaz
ole)

CN

Cyclo
propy
l-C
(meth
ine)

Cyclo
propy
l-C
(meth
ylene)

Methy
l-C

Phen
yl-C
(ipso)

Phen
yl-C
(other
)

2-

Cyclop

ropylo

xazole

-4-

carbon

itrile

~165 ~115 ~145 ~110 ~10 ~8 - - -

Oxazol

e-4-

carbon

itrile

~155 ~116 ~146 ~111 - - - - -

2-

Methyl

oxazol

e-4-

carbon

itrile

~163 ~114 ~144 ~112 - - ~14 - -

2-

Phenyl

oxazol

e-4-

carbon

itrile

~162 ~117 ~147 ~113 - - - ~127
~129,

~131

Note: These are predicted values and may vary from experimental results.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
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Compound C≡N Stretch
C=N Stretch
(oxazole)

C-O-C Stretch
(oxazole)

Cyclopropyl C-
H Stretch

2-

Cyclopropyloxaz

ole-4-carbonitrile

~2230 ~1620 ~1100 ~3100

Oxazole-4-

carbonitrile
~2235 ~1615 ~1095 -

2-Methyloxazole-

4-carbonitrile
~2232 ~1625 ~1105 -

2-Phenyloxazole-

4-carbonitrile
~2228 ~1610 ~1090 -

Note: These are characteristic absorption ranges and may vary based on the molecular

environment.

Table 4: Predicted Mass Spectrometry (m/z) Fragments
Compound Molecular Ion [M]⁺ Key Fragments

2-Cyclopropyloxazole-4-

carbonitrile
134.05

105 ([M-C₂H₃]⁺), 92 ([M-

C₃H₄]⁺), 66 ([M-C₄H₄N]⁺)

Oxazole-4-carbonitrile 94.02 66 ([M-CO]⁺), 39 ([C₃H₃]⁺)

2-Methyloxazole-4-carbonitrile 108.03
80 ([M-CO]⁺), 66 ([M-

C₂H₂O]⁺), 41 ([C₂H₃N]⁺)

2-Phenyloxazole-4-carbonitrile 170.05
142 ([M-CO]⁺), 103

([C₇H₅N]⁺), 77 ([C₆H₅]⁺)

Note: Fragmentation patterns are predicted and can be influenced by ionization methods.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16

ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Accumulate a sufficient number of scans (typically 16 or 32) to achieve an adequate

signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Use a spectral width of approximately 250 ppm.

Employ a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

For solid samples, prepare a KBr pellet by grinding a small amount of the compound with

dry potassium bromide and pressing it into a transparent disk.
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Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of

solid or liquid samples.

Instrumentation: Employ a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the IR beam path.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, co-add 16 or 32 scans to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or coupled with a chromatographic system (e.g., Gas Chromatography or

Liquid Chromatography).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for

volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar

compounds.

Mass Analysis:

Acquire a full scan mass spectrum to determine the molecular ion peak.

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce

fragmentation and obtain structural information.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and

characteristic fragment ions.
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Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and

comparison of the oxazole compounds.
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Workflow for Spectroscopic Comparison of Oxazole Derivatives
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Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and

comparative interpretation of oxazole derivatives.

This guide provides a foundational spectroscopic dataset and standardized analytical protocols

to aid in the study of 2-Cyclopropyloxazole-4-carbonitrile and its analogs. The presented

data and workflows are intended to streamline research efforts and foster further innovation in

the fields of medicinal chemistry and material science.

To cite this document: BenchChem. [Spectroscopic Fingerprints: A Comparative Analysis of
2-Cyclopropyloxazole-4-carbonitrile and its Analogs]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1423247#spectroscopic-comparison-of-
2-cyclopropyloxazole-4-carbonitrile-with-similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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